molecular formula C4H9ClFN B584735 trans-3-Fluorocyclobutanamine hydrochloride CAS No. 1284245-36-8

trans-3-Fluorocyclobutanamine hydrochloride

Cat. No.: B584735
CAS No.: 1284245-36-8
M. Wt: 125.571
InChI Key: WEBFDQGKSKHFDN-UHFFFAOYSA-N
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Description

trans-3-Fluorocyclobutanamine hydrochloride: is a chemical compound with the molecular formula C4H9ClFN and a molecular weight of 125.57 g/mol . It is a solid substance that is typically stored at room temperature. This compound is known for its unique structure, which includes a fluorine atom attached to a cyclobutane ring, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanamine hydrochloride involves several steps. One common method includes the fluorination of cyclobutanamine. The reaction conditions often require specific catalysts and controlled environments to ensure the correct cis-configuration of the fluorine atom on the cyclobutane ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: trans-3-Fluorocyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclobutanones, while reduction may produce cyclobutanamines .

Scientific Research Applications

trans-3-Fluorocyclobutanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of trans-3-Fluorocyclobutanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong bonds with various biological molecules, influencing their activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

    cis-3-Fluorocyclobutanamine: Similar structure but without the hydrochloride group.

    trans-3-Fluorocyclobutanamine hydrochloride: Different spatial arrangement of the fluorine atom.

    Cyclobutanamine hydrochloride: Lacks the fluorine atom.

Uniqueness: this compound is unique due to the presence of the fluorine atom in the cis-configuration, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-fluorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFDQGKSKHFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736395
Record name 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284245-36-8
Record name 3-Fluorocyclobutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluorocyclobutanamine hydrochloride
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